1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

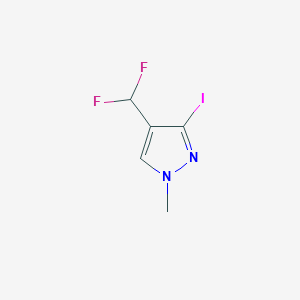

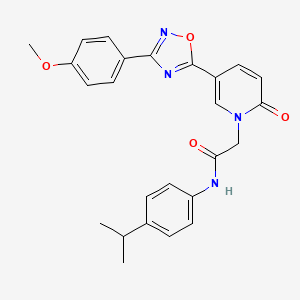

1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane, commonly known as DMHCB, is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHCB is a chiral molecule that contains a tertiary amine and a hydroxymethyl group attached to a cyclobutane ring. The compound has a unique structure that allows it to interact with biological systems in a specific manner, making it an interesting subject for research.

科学的研究の応用

Acid-Promoted Reactions

1-(N,N-dimethylaminomethyl)-1-(hydroxymethyl)cyclobutane has been investigated in acid-promoted reactions, particularly in Mannich or tandem of Mannich–Hofmann reactions. These reactions are crucial for the formation of N-acyliminium species, which are significant in organic synthesis (Heredia, Cuesta, & Avendaño, 2002).

Reaction with Chiral Enoate Esters

The compound reacts with chiral enoate esters, which is critical for the stereoselective synthesis of new beta-amino acids. This application is significant in medicinal chemistry for creating compounds with potential therapeutic properties (Moglioni, Muray, & Castillo et al., 2002).

Gem-Dimethyl Effect in Cyclobutane

Research has shown the gem-dimethyl effect in cyclobutane, a four-membered carbon ring with gem-dimethyl substituents. This effect is important for accelerating cyclization in organic synthesis, offering insights into molecular strain and stability (Ringer & Magers, 2007).

Synthesis of Rhodopeptin Analogue

The chemical has been used in the synthesis of a stable rhodopeptin analogue, demonstrating its potential in the development of new peptides. This is significant for pharmaceutical and biomedical applications, particularly in peptide-based therapeutics (Roy, Faure, & Aitken, 2006).

Structural Studies and Medicinal Chemistry

The compound's derivatives have been studied for their crystal structure and potential in medicinal chemistry, particularly in antibacterial effects. Such studies are critical for developing new pharmaceuticals (Sarı, Güven, & Yilmaz et al., 2002).

Contribution to Biomedical Applications

Cyclobutane-containing scaffolds, including derivatives of this compound, have been reported as useful intermediates in the stereoselective synthesis of products suitable for biomedical applications. This encompasses surfactants, gelators, and metal cation ligands (Illa, Serrà, & Ardiaca et al., 2019).

特性

IUPAC Name |

[1-[(dimethylamino)methyl]cyclobutyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)6-8(7-10)4-3-5-8/h10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFISRSXPJFKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)

![(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2354334.png)